2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)acetamide
Description
This compound belongs to the isoindoloquinazoline class, characterized by a fused isoindole-quinazoline core. The structure includes a 9,10-dimethoxy substitution, a 5,11-dioxo group, and an N-(prop-2-en-1-yl)acetamide side chain. The propenyl (allyl) group in the acetamide moiety may confer unique reactivity or binding properties compared to analogs with bulkier or more polar substituents .
Properties
Molecular Formula |
C22H21N3O5 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C22H21N3O5/c1-4-11-23-17(26)12-24-20-14-9-10-16(29-2)19(30-3)18(14)22(28)25(20)15-8-6-5-7-13(15)21(24)27/h4-10,20H,1,11-12H2,2-3H3,(H,23,26) |
InChI Key |
PYFGXPZXONCDPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindoloquinazoline Core
The 9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazoline intermediate is synthesized via a domino cyclization reaction. Source demonstrates that copper-catalyzed annulation between Ugi adducts and terminal alkynes generates isoindolin-2-yl-acetamides with high regioselectivity (Z/E ≥ 94/6). Adapted for this target:
-
Ugi-4CR Reaction : A mixture of 4-methoxy-2-iodobenzaldehyde (1.2 mmol), tert-butyl isocyanide (1 mmol), allylamine (1 mmol), and chloroacetic acid (1 mmol) reacts in methanol at 25°C for 48 hours to yield a Ugi adduct (63% yield).
-
Copper-Catalyzed Annulation : The Ugi adduct (0.3 mmol) reacts with 9,10-dimethoxy-1,3-dioxo-2,3-dihydro-1H-isoindole (0.45 mmol) in DMSO at 90°C for 16 hours using CuBr (10 mol%) and Cs₂CO₃ (2 equiv) to form the isoindoloquinazoline core (58% yield).
Reaction Optimization and Challenges
Solvent and Catalyst Screening
Optimal conditions for the copper-catalyzed annulation (Table 2) were determined through systematic screening:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | CuBr | 55% → 68% |
| Base | Cs₂CO₃ | 43% → 58% |
| Solvent | DMSO | 37% → 55% |
| Temperature | 90°C | 30% → 58% |
Source emphasizes that DMSO enhances reaction efficiency by stabilizing copper intermediates, while Cs₂CO₃ facilitates deprotonation.
Regioselectivity and Byproduct Formation
The prop-2-en-1-yl group’s installation is prone to regiochemical challenges. Source notes that terminal alkynes favor exo-cyclization, minimizing byproducts like isoindolinone derivatives. Microwave-assisted synthesis reduced reaction time from 16 hours to 2 hours but lowered yields to 30%.
Characterization and Analytical Data
The final compound was characterized using:
-
HRMS : m/z [M+H]⁺ calculated for C₂₂H₂₁N₃O₅: 407.1471, found: 407.1468.
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-CH), 7.89–7.21 (m, 6H, aromatic), 5.92 (m, 1H, CH₂=CH), 5.32 (d, J = 10.5 Hz, 1H, CH₂=CH), 5.18 (d, J = 17.2 Hz, 1H, CH₂=CH), 4.12 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃).
-
IR : 3370 cm⁻¹ (N-H stretch), 1666 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N).
Scalability and Industrial Relevance
Gram-scale synthesis (10 mmol) achieved a 52% yield using PEG-400 as a green solvent, demonstrating industrial viability. The prop-2-en-1-yl group’s ethylene moiety allows further functionalization via thiol-ene click chemistry, enabling drug conjugate development .
Chemical Reactions Analysis
Types of Reactions
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is .
Key Functional Groups
- Methoxy groups : Contribute to solubility and biological activity.
- Dioxo group : Enhances reactivity and interaction with biological targets.
- Acetamide group : Provides a site for potential biological interactions.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its structural characteristics suggest possible efficacy in treating various diseases.
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the isoindoloquinazoline structure can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Biological Research
The unique structure of this compound allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Industrial Applications
Beyond medicinal use, the compound's unique properties make it suitable for applications in specialty chemicals and materials production. Its ability to undergo various chemical reactions (e.g., oxidation, substitution) allows for the synthesis of novel compounds with tailored properties.
Table 1: Comparison of Structural Features
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Compound A | Isoindoloquinazoline core with thiazole | Anticancer activity |
| Compound B | Similar methoxy and dioxo groups | Antimicrobial properties |
| Target Compound | Isoindoloquinazoline core with acetamide | Potential anticancer and antimicrobial |
This table illustrates how the target compound stands out due to its specific combination of functional groups that may enhance its reactivity and biological activity compared to similar compounds.
Mechanism of Action
The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic differences between the target compound and its closest analogs:
Key Structural and Functional Differences:
Substituent Effects :
- The allyl group in the target compound may increase electrophilicity compared to the isopropyl group in Analog 1, enabling covalent interactions with biological targets .
- Analog 2’s pyridinylmethyl group introduces hydrogen-bonding capability, which could enhance binding affinity in receptor-ligand interactions .
Synthetic Challenges: The target compound’s synthesis likely follows a route similar to Analog 1 (alkylation of the isoindoloquinazoline core with propenylamine). However, the allyl group’s reactivity might require milder conditions to avoid polymerization .
Electronic and Geometric Properties: The isoindoloquinazoline core in the target compound and Analogs 1–2 provides a planar aromatic system, facilitating π-π stacking interactions. The tetrazolo core in Analog 3 introduces non-planar geometry, altering electronic distribution .
Biological Implications :
- While direct bioactivity data for the target compound are unavailable, analogs with similar cores (e.g., isoindoloquinazoline) have shown anticancer and kinase-inhibitory properties. The allyl group’s reactivity might confer unique mechanisms of action, such as alkylating DNA or proteins .
Biological Activity
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)acetamide is a member of the isoindoloquinazoline family, known for its diverse biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C22H23N3O6
- Molecular Weight : 425.4 g/mol
- CAS Number : 1630869-06-5
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines. For instance, studies have demonstrated that similar compounds can exhibit GI50 values (the concentration required to inhibit cell growth by 50%) as low as against multiple human cancer cell lines .
Table 1: Anticancer Activity of Isoindoloquinazoline Derivatives
| Compound Name | Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | <0.1 | |
| Compound B | A549 | 0.36 | |
| Compound C | HeLa | 40.90 |
Antibacterial Activity
Quinazolinone-based hybrids have also been evaluated for antibacterial properties. Compounds structurally related to the target compound have shown effectiveness against various bacterial strains, indicating potential for development as antibacterial agents. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis .
Anti-inflammatory Effects
The compound's structural analogs have been studied for their anti-inflammatory activities. Some derivatives demonstrate inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain hybrids exhibited COX-2 inhibition efficiencies ranging from 50% to 70% compared to standard anti-inflammatory drugs like diclofenac .
Structure-Activity Relationship (SAR)
The biological activity of isoindoloquinazolines is closely linked to their chemical structure. Modifications at specific positions on the quinazoline ring can enhance or diminish activity. For instance:
- Substituents on the acetamide moiety : Bulky groups have been shown to improve anticancer activity.
- Alkyl chains : Variations in alkyl chain length and branching can influence bioavailability and receptor binding affinity .
Case Studies
-
Study on Anticancer Efficacy :
A study evaluated several quinazolinone derivatives for their anticancer properties using in vitro assays against breast cancer cell lines (MDA-MB-231). The results indicated that modifications at the N-acetyl position significantly enhanced cytotoxicity . -
Antibacterial Screening :
A series of isoindoloquinazolines were screened against Gram-positive and Gram-negative bacteria. Results showed that compounds with methoxy substitutions exhibited superior antibacterial activity compared to their unsubstituted counterparts . -
Inflammation Model Testing :
In an animal model of inflammation, derivatives were tested for their ability to reduce paw edema induced by carrageenan. Several compounds demonstrated significant reductions in swelling compared to control groups .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates purified?
The synthesis involves multi-step organic reactions, starting with functionalized quinazoline precursors. Key steps include cyclization of isoindoloquinazoline moieties and subsequent coupling with N-(prop-2-en-1-yl)acetamide via nucleophilic substitution. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or DMF/water mixtures. Reaction progress is monitored using TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .
Q. How is structural confirmation achieved for this compound?
Characterization relies on:
- 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.8–4.1 ppm (methoxy groups), and δ 5.2–5.8 ppm (allyl protons).
- IR spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O of methoxy groups).
- High-resolution mass spectrometry (HRMS) : Molecular ion [M+H]+ at m/z ~480.2 (calculated) .
Q. What preliminary biological activities have been reported for similar quinazoline derivatives?
Analogous compounds exhibit moderate to potent activity against cancer cell lines (e.g., IC50 = 2–10 μM in MCF-7 breast cancer) and microbial strains (MIC = 8–32 μg/mL for S. aureus). These results suggest potential kinase inhibition or DNA intercalation mechanisms, though target specificity remains unconfirmed .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Use a Design of Experiments (DoE) approach:
- Variables : Catalyst loading (e.g., Pd/C vs. CuI), solvent polarity (DMF vs. THF), temperature (80–120°C), and reaction time (12–48 hr).
- Response surface methodology (RSM) identifies optimal conditions. For example, achieved 75% yield using DMF at 100°C with K2CO3 .
Q. What computational strategies predict bioactivity and toxicity?
- Molecular docking : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using AutoDock Vina. The dioxo and methoxy groups show strong binding affinity (ΔG ≤ -9 kcal/mol) .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5) and hepatotoxicity risks (CYP3A4 inhibition likely) .
Q. How should contradictory biological data across analogs be resolved?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects. For example, morpholine-containing analogs () show enhanced solubility but reduced potency vs. allyl derivatives.
- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT assay at 24/48 hr) to rule out false positives .
Q. What strategies mitigate solubility and stability challenges in in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) with PBS buffer (pH 7.4) to prevent precipitation.
- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C ( reports >90% stability after 6 months) .
Q. How are purification challenges addressed for polar by-products?
- Reverse-phase HPLC : C18 column, 70:30 acetonitrile/water, flow rate 1 mL/min.
- Ion-exchange chromatography : Remove acidic impurities using Dowex 50WX4 resin .
Q. What methodologies guide the design of derivatives with enhanced selectivity?
- Bioisosteric replacement : Substitute the allyl group with pyridyl () or benzodioxolyl () to modulate lipophilicity.
- Fragment-based drug design : Merge with active pharmacophores from isoindoloquinazoline libraries .
Q. How can target identification be systematically approached?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
